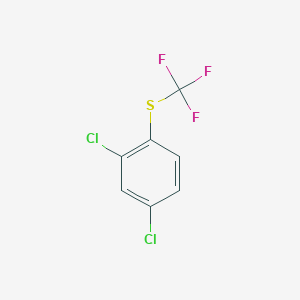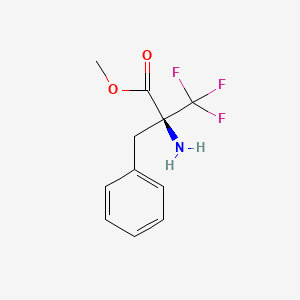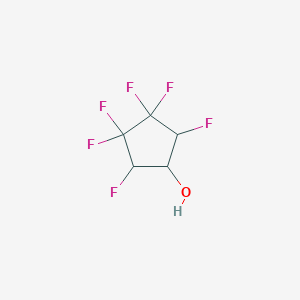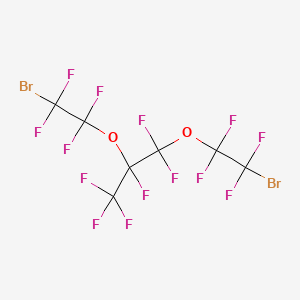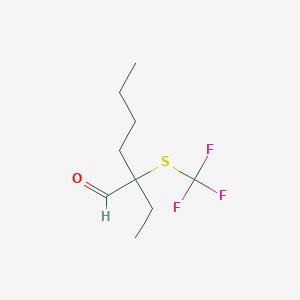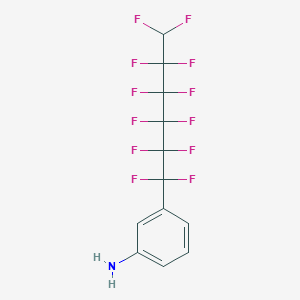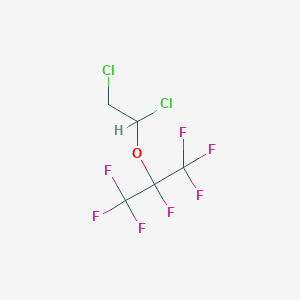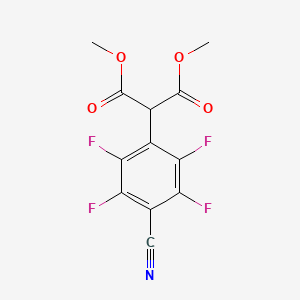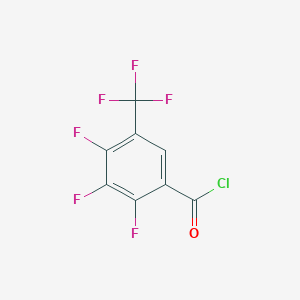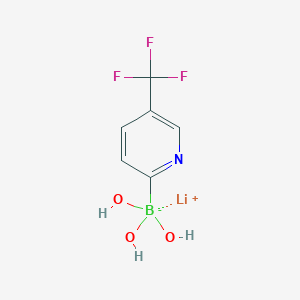
2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde
描述
2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H2F6O . It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Fluorination: The benzene ring is subjected to fluorination reactions to introduce fluorine atoms at the desired positions.
Formylation: The trifluoromethyl group is introduced through a formylation reaction, typically using reagents like trifluoromethyl iodide and a strong base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: 2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: Trifluoromethylbenzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The fluorine atoms can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison:
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde: This compound has a similar structure but with fewer fluorine atoms, resulting in different reactivity and properties.
- 4-(Trifluoromethyl)benzaldehyde: Lacks the additional fluorine atoms, making it less reactive in certain substitution reactions.
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a bromine atom, which can be used for further functionalization through nucleophilic substitution reactions.
2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde stands out due to its unique combination of fluorine atoms and a trifluoromethyl group, providing distinct chemical properties and reactivity that are valuable in various applications.
属性
IUPAC Name |
2,3,6-trifluoro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6O/c9-5-1-4(8(12,13)14)7(11)6(10)3(5)2-15/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLGGSKAMUKYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C=O)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226192 | |
| Record name | Benzaldehyde, 2,3,6-trifluoro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262415-65-5 | |
| Record name | Benzaldehyde, 2,3,6-trifluoro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262415-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2,3,6-trifluoro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6342501.png)
